molecular formula C7H14 B1269910 cis-3,4-Dimethyl-2-pentene CAS No. 4914-91-4

cis-3,4-Dimethyl-2-pentene

Cat. No.: B1269910
CAS No.: 4914-91-4
M. Wt: 98.19 g/mol
InChI Key: PPBWEVVDSRKEIK-FNORWQNLSA-N
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Description

cis-3,4-Dimethyl-2-pentene: is an organic compound with the molecular formula C7H14. It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is a stereoisomer, specifically a cis isomer, meaning that the two methyl groups are on the same side of the double bond. This configuration affects its physical and chemical properties.

Mechanism of Action

Target of Action

Cis-3,4-Dimethyl-2-pentene is an organic compound that belongs to the class of alkenes

Mode of Action

The mode of action of this compound is primarily based on its chemical structure. It is a cis-alkene, meaning the two methyl groups are on the same side of the carbon-carbon double bond . This spatial configuration can influence how the compound interacts with other molecules or structures within a biological system.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Alkenes, in general, are known to participate in various chemical reactions, including addition, oxidation, and polymerization reactions . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature and pH could affect its reactivity. Moreover, the presence of other reactive species in the environment could also influence its behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Dehydration of Alcohols: One common method to synthesize cis-3,4-Dimethyl-2-pentene is through the acid-catalyzed dehydration of 3,4-dimethyl-2-pentanol. This reaction typically uses sulfuric acid or phosphoric acid as a catalyst and involves heating the alcohol to promote the elimination of water, forming the alkene.

    Wittig Reaction: Another method involves the Wittig reaction, where a suitable phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for precise control over the stereochemistry of the product.

Industrial Production Methods: Industrial production of this compound often involves large-scale dehydration processes using continuous flow reactors. These reactors ensure efficient heat transfer and product separation, optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3,4-Dimethyl-2-pentene can undergo oxidation reactions, such as epoxidation, where it reacts with peroxycarboxylic acids to form epoxides. Another common oxidation reaction is hydroxylation, where the alkene reacts with osmium tetroxide to form diols.

    Reduction: The compound can be hydrogenated in the presence of a catalyst like palladium on carbon to form the corresponding alkane, 3,4-dimethylpentane.

    Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur across the double bond, forming dihalogenated products.

Common Reagents and Conditions:

    Oxidation: Peroxycarboxylic acids (e.g., meta-chloroperoxybenzoic acid), osmium tetroxide.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products Formed:

    Epoxides: from epoxidation.

    Diols: from hydroxylation.

    Alkanes: from hydrogenation.

    Dihalogenated compounds: from halogenation.

Scientific Research Applications

cis-3,4-Dimethyl-2-pentene has several applications in scientific research:

    Chemistry: It is used as a model compound to study stereochemistry and reaction mechanisms of alkenes. Its reactions provide insights into the behavior of cis isomers in various chemical processes.

    Biology: While not directly used in biological systems, its derivatives and reaction products are studied for their potential biological activities.

    Medicine: Research into its derivatives explores potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of other organic compounds.

Comparison with Similar Compounds

    trans-3,4-Dimethyl-2-pentene: The trans isomer has the methyl groups on opposite sides of the double bond, leading to different physical properties such as boiling point and dipole moment.

    3,4-Dimethyl-1-pentene: This compound has the double bond at a different position, affecting its reactivity and stability.

    2-Methyl-2-pentene: Another isomer with a different substitution pattern around the double bond.

Uniqueness: cis-3,4-Dimethyl-2-pentene is unique due to its specific stereochemistry, which influences its reactivity and the types of products formed in chemical reactions. Its cis configuration leads to different physical properties and reactivity compared to its trans isomer and other positional isomers.

Properties

IUPAC Name

(Z)-3,4-dimethylpent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-6H,1-4H3/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBWEVVDSRKEIK-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879002
Record name 2-PENTENE, 3,4-DIMETHYL-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4914-91-4
Record name cis-3,4-Dimethyl-2-pentene
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Record name 2-PENTENE, 3,4-DIMETHYL-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3,4-Dimethyl-2-pentene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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